molecular formula C47H48N3NaO7S2 B7797370 Brilliant Blue G

Brilliant Blue G

Cat. No.: B7797370
M. Wt: 854.0 g/mol
InChI Key: RWVGQQGBQSJDQV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Brilliant Blue G (BBG), also known as M1ZRX790SI, Derma Cyanine G, or C.I. Acid Blue 90, primarily targets the P2X7 receptor , a ligand-gated ion channel activated by extracellular ATP . The P2X7 receptor is associated with the formation of pores in the cell membrane, which can lead to cell death and release of pro-inflammatory cytokines .

Mode of Action

BBG acts as a non-competitive antagonist of the P2X7 receptor . It inhibits the receptor’s activity, thereby preventing the formation of membrane pores and subsequent cell death . In ophthalmic procedures, BBG is used to stain the internal limiting membrane (ILM) of the eye, facilitating its identification due to the vibrant blue color it imparts .

Biochemical Pathways

BBG’s inhibition of the P2X7 receptor impacts several biochemical pathways. It attenuates the early phase of renal inflammation, interstitial fibrosis, and is associated with renal cell proliferation in ureteral obstruction in rats . The P2X7 receptor is also involved in the process of inflammation, apoptosis, and fibrosis of renal tissue .

Pharmacokinetics

It is known that bbg is used in an ophthalmic solution for staining the ilm of the eye during ophthalmic procedures . More research is needed to fully understand the ADME properties of BBG.

Result of Action

BBG’s action results in several molecular and cellular effects. It attenuates renal inflammation, collagen synthesis, renal cell apoptosis, and enhances renal cell proliferation in the early phase of a rat model of ureteral obstruction . In the context of ophthalmic surgery, BBG aids in the identification of the ILM for surgical removal .

Action Environment

The action of BBG can be influenced by various environmental factors. For instance, the temperature, pH, and initial concentration can affect the staining properties of BBG . .

Biochemical Analysis

Biochemical Properties

Brilliant Blue G is known to interact with various biomolecules, particularly proteins. It is commonly used for staining proteins in analytical biochemistry . In the context of biochemical reactions, this compound acts as a potent antagonist of the P2X7 receptor, a non-selective ligand-gated ion channel activated by extracellular ATP . This interaction with the P2X7 receptor is believed to be mediated by a combination of hydrophobic interactions and heteropolar bonding with basic amino acids .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect against brain and liver tissue damage during systemic inflammation in rats . It has also been observed to reduce neuronal degeneration and inflammation in the liver of lipopolysaccharide (LPS)-treated rats . Moreover, this compound has been reported to attenuate renal inflammation and collagen synthesis in a rat model of unilateral ureteral obstruction .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily associated with its antagonistic effect on the P2X7 receptor . The P2X7 receptor is mainly involved in neuroinflammatory events, and its excessive stimulation by a high concentration of ATP can lead to cell death . By acting as a competitive antagonist of the P2X7 receptor, this compound can prevent this excessive stimulation and thereby protect cells from damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving rats, this compound was found to ameliorate brain and liver tissue damage during LPS-induced systemic inflammation . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For instance, in a study involving rats, this compound was administered at doses of 5 or 10 mg/kg, and it was found to decrease serum malondialdehyde and nitric oxide concentrations, while increasing paraoxonase 1 activity and serum glucose level .

Metabolic Pathways

It is known that this compound can interact with enzymes and cofactors, as evidenced by its antagonistic effect on the P2X7 receptor .

Transport and Distribution

It is known that this compound can penetrate the blood-brain barrier, suggesting that it may be distributed throughout the body .

Subcellular Localization

It has been suggested that this compound may localize in the vacuoles at the subcellular level

Preparation Methods

Synthetic Routes:: BBG can be synthesized through various routes. One common method involves diazotization of 4,4’-diaminostilbene-2,2’-disulfonic acid followed by coupling with 4-aminobenzenesulfonic acid. The resulting compound is then sulfonated to yield BBG .

Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These processes ensure high yields and purity.

Chemical Reactions Analysis

BBG undergoes several chemical reactions:

    Oxidation: It can be oxidized under certain conditions.

    Reduction: Reduction reactions may occur, affecting its color and properties.

    Substitution: BBG’s sulfonic acid groups make it amenable to substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modification. For example, reduction with sodium dithionite or oxidation with hydrogen peroxide.

    Major Products: The main products include derivatives with altered solubility or color.

Scientific Research Applications

BBG finds applications in various fields:

Comparison with Similar Compounds

BBG stands out due to its unique properties, including its vivid color and specific applications. similar compounds include other synthetic dyes and stains used in biological and analytical research.

Properties

IUPAC Name

sodium;3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H49N3O7S2.Na/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56;/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVGQQGBQSJDQV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H48N3NaO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue crystals; [MSDSonline]
Record name Coomassie Brilliant Blue
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2436
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

6104-58-1
Record name C.I. Acid Blue 90
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen [4-[4-(p-ethoxyanilino)-4'-[ethyl(m-sulphonatobenzyl)amino]-2'-methylbenzhydrylene]-3-methylcyclohexa-2,5-dien-1-ylidene](ethyl)(m-sulphonatobenzyl)ammonium, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRILLIANT BLUE G
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1ZRX790SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brilliant Blue G
Reactant of Route 2
Reactant of Route 2
Brilliant Blue G
Reactant of Route 3
Reactant of Route 3
Brilliant Blue G
Reactant of Route 4
Reactant of Route 4
Brilliant Blue G
Reactant of Route 5
Reactant of Route 5
Brilliant Blue G
Reactant of Route 6
Reactant of Route 6
Brilliant Blue G
Customer
Q & A

A: Brilliant Blue G (C.I. Acid Blue 90) is a selective antagonist of the P2X7 receptor []. This receptor is a ligand-gated ion channel activated by adenosine triphosphate (ATP) []. By blocking this receptor, this compound (C.I. Acid Blue 90) can inhibit downstream signaling pathways associated with inflammation, apoptosis, and neurotoxicity. For instance, it has been shown to attenuate lipopolysaccharide-mediated microglial activation and inflammation in vitro [], and to reduce neuronal apoptosis after subarachnoid hemorrhage in rats by inhibiting the p38 mitogen-activated protein kinase pathway [].

ANone:

  • Spectroscopic Data: While the provided research doesn't detail specific spectroscopic properties, it utilizes techniques like high-performance liquid chromatography coupled with tandem mass spectrometric detection for analysis [].

ANone: The provided research focuses primarily on biological applications of this compound (C.I. Acid Blue 90), particularly in retinal surgery and as a potential therapeutic agent. Its material compatibility in other contexts isn't discussed.

A: Yes, while primarily known for its biological activity, research indicates this compound (C.I. Acid Blue 90) can catalyze the oxidation of Coomassie this compound by sodium periodate in a weakly acidic environment []. This property has been explored for the spectrophotometric determination of trace manganese [].

A: Yes, in silico studies have been used to understand the interaction of this compound (C.I. Acid Blue 90) with proteins, particularly fibronectin, a major component of the retinal internal limiting membrane []. These studies suggest that its high lipophilicity and binding affinity contribute to its selectivity for the internal limiting membrane [].

A: Studies have explored modifications to the this compound (C.I. Acid Blue 90) structure []. For instance, a benzyl derivative, pure benzyl-Brilliant Blue G (PBB), exhibited higher affinity for proteins, particularly fibronectin, compared to the parent compound and methyl-Brilliant Blue G (Me-BBG) []. This suggests modifications can impact target affinity and potentially enhance selectivity.

ANone: The research papers primarily focus on the immediate use of this compound (C.I. Acid Blue 90) in surgical and experimental settings. Information regarding long-term stability under various conditions or specific formulation strategies to improve stability, solubility, or bioavailability is limited in these studies.

ANone: While the provided research highlights the use of this compound (C.I. Acid Blue 90) in biological contexts, it lacks specific details on its environmental impact, degradation pathways, or potential ecotoxicological effects.

A: Researchers primarily employed high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) to quantify this compound (C.I. Acid Blue 90) in biological samples, including vitreous humor and plasma [, ]. This technique offers high sensitivity and specificity for analyzing drug concentrations.

A: Yes, particularly in the context of retinal surgery, this compound (C.I. Acid Blue 90) has been compared to other dyes like indocyanine green and trypan blue [, , , , ]. While all three dyes stain the internal limiting membrane, they differ in staining characteristics, safety profiles, and potential for retinal toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.